![molecular formula C20H21Cl2N3O2S B2784026 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide CAS No. 392244-09-6](/img/structure/B2784026.png)

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

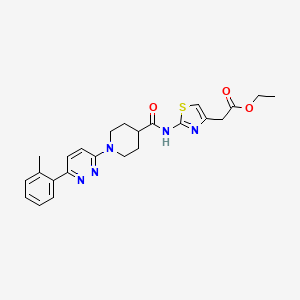

“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide” is a complex organic compound. It contains an adamantyl group, which is a type of bulky, three-dimensional structure often used in medicinal chemistry due to its unique physicochemical properties . The compound also features a 1,3,4-thiadiazole ring, a heterocyclic compound that is known to possess various biological activities .

Synthesis Analysis

While the specific synthesis for this compound is not detailed in the available literature, related 1,3,4-thiadiazole derivatives have been synthesized using various starting materials. For example, one method involves the reaction of amines with 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . Another method involves the reaction of 5-(1-adamantyl)-4-amino-3-mercapto-1,2,4-triazole with various aromatic aldehydes .Scientific Research Applications

Anti-Proliferative Activity and Molecular Docking Study

A study on 1,3,4-thiadiazolo-adamantane derivatives, including chloro and cyano acetamide-thiadiazole derivatives, revealed significant in vitro anti-proliferative activity against cancer cell lines such as MCF-7, HepG-2, and A549. Compounds demonstrated promising apoptotic inducers through up-regulation of BAX and down-regulation of Bcl-2. Inhibitory activity against wild and mutant EGFR, with certain derivatives showing potent IC50 values, suggests their potential as cancer therapeutics. Molecular docking studies further supported their inhibitory capacity on EGFR, providing insights into oral bioavailability and pharmacokinetics properties (Wassel et al., 2021).

Antimicrobial and Anti-Inflammatory Activities

Research on novel 1-adamanyl-1,3,4-thiadiazole derivatives explored their in vitro activities against a panel of gram-positive and gram-negative bacteria and the yeast-like pathogenic fungus Candida albicans. Certain compounds displayed marked activity against gram-positive bacteria, while others were highly active against gram-negative bacteria. Additionally, the in vivo anti-inflammatory activity of these compounds was determined, with some derivatives showing good dose-dependent anti-inflammatory activity (Kadi et al., 2010).

Synthesis and Characterization

The synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives through carbodiimide condensation presented a convenient method for obtaining compounds with potential biological activities. The characterization of these compounds was confirmed by IR, 1H NMR, and elemental analyses, laying the groundwork for further pharmacological study (Yu et al., 2014).

Antioxidant and Antiproliferative Activities

Derivatives containing phenolic hydroxyl groups were synthesized and evaluated for their antioxidant and antiproliferative potential. The study highlights the significant DPPH radical scavenging activity and cytotoxic activity against human acute promyelocytic leukemia HL-60 cells and lung carcinoma A549 cells. These findings suggest the selective antiproliferative action of these thiadiazoles, with some inducing cell death in HL-60 cells dependent on caspase activation (Jakovljević et al., 2017).

Synthesis and QSAR Studies

The creation of 4-oxo-thiazolidines and 2-oxo-azetidines as potential antibacterial agents involved synthesis and evaluation against S. aureus and E. coli. QSAR studies highlighted the positive contribution of substituents, indicating an increase in hydrophobicity or steric bulk, which could inform future drug design efforts (Desai et al., 2008).

Properties

IUPAC Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21Cl2N3O2S/c21-14-1-2-16(15(22)6-14)27-10-17(26)23-19-25-24-18(28-19)20-7-11-3-12(8-20)5-13(4-11)9-20/h1-2,6,11-13H,3-5,7-10H2,(H,23,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUYBSIEKZZZBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)COC5=C(C=C(C=C5)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2783943.png)

![(2E)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-1-[5-(4-fluorophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B2783948.png)

![3-(4-Isopropylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2783952.png)

![6-(3-nitrophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2783955.png)

![2-(benzylthio)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2783956.png)

![2-[4-(Aminomethyl)phenyl]sulfanylethanol;hydrochloride](/img/structure/B2783957.png)

![methyl 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B2783958.png)

![Ethyl 4-(2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate](/img/structure/B2783959.png)

![N-[3-(1,2,4-Triazol-1-yl)butan-2-yl]but-2-ynamide](/img/structure/B2783964.png)